molecular formula C29H34N6O6S2 B2693609 ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-14-1

ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2693609
CAS No.: 393850-14-1
M. Wt: 626.75
InChI Key: NYZVCWNOMZJRSE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a triazole ring, a thiophene ring, and an ester group . The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl group would likely adopt a chair conformation . The triazole ring is a heterocyclic ring that includes two nitrogen atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions . The triazole ring could potentially participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential utility of thiophene derivatives in scientific research. For instance, Sabnis and Rangnekar (1989) detailed the synthesis of azo benzo[b]thiophene derivatives, demonstrating their application as disperse dyes with good coloration and fastness properties on polyester (R. W. Sabnis & D. W. Rangnekar, 1989). Similarly, research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has provided a scientific explanation for the formation of these compounds, underscoring the chemical processes involved (H. M. Mohamed, 2021).

Biological Evaluation

Several studies have focused on the biological evaluation of thiophene derivatives. Bhoi et al. (2016) highlighted the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were characterized and tested for antibacterial, antioxidant, and antitubercular activities, revealing their potential as multifunctional agents (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016).

Other Notable Applications

The research extends beyond pharmaceutical applications, touching on materials science and dye synthesis. The synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant studies exemplify the broader applicability of these compounds in creating substances with significant bioactivity (K. Raghavendra et al., 2016). Additionally, the evaluation of intermolecular interactions in thioxanthone derivatives by Jacob et al. (2011) underscores the importance of substituent effects on crystal diversity, enhancing our understanding of the structural aspects of these compounds (C. Jacob et al., 2011).

Properties

IUPAC Name

ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O6S2/c1-3-41-28(38)25-20-10-7-11-22(20)43-27(25)31-24(36)16-42-29-33-32-23(34(29)19-8-5-4-6-9-19)15-30-26(37)18-13-12-17(2)21(14-18)35(39)40/h12-14,19H,3-11,15-16H2,1-2H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVCWNOMZJRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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